THZ1 Hydrochloride is classified as a small molecule inhibitor within the category of protein kinase inhibitors. It is derived from the THZ series of compounds designed to selectively inhibit CDK7 while minimizing off-target effects. The compound is commercially available from various suppliers, including APExBIO and MedChemExpress, which provide detailed specifications regarding its use in laboratory settings .
The synthesis of THZ1 Hydrochloride involves several key steps, typically starting from simpler organic precursors. The exact synthetic pathway may vary among different research groups, but it generally includes:
Technical details regarding solubility indicate that THZ1 Hydrochloride is highly soluble in Dimethyl Sulfoxide (DMSO), with a solubility greater than 10 mM .
The molecular formula for THZ1 Hydrochloride is C_19H_18ClN_5O_2S, with a molecular weight of approximately 403.89 g/mol. Its structure features:
The three-dimensional conformation allows for effective interaction with the active site of CDK7, facilitating its role as an inhibitor .
THZ1 Hydrochloride primarily undergoes reactions involving:
In vitro studies demonstrate that THZ1 effectively inhibits phosphorylation events critical for transcriptional regulation, particularly affecting RNA Polymerase II activity .
The mechanism of action for THZ1 Hydrochloride involves:
THZ1 Hydrochloride is primarily utilized in cancer research due to its ability to selectively inhibit CDK7. Key applications include:
Cyclin-dependent kinase 7 (CDK7) occupies a pivotal position in cellular homeostasis, serving dual roles as a kinase component of the transcription factor TFIIH and the CDK-activating kinase (CAK). As part of TFIIH, CDK7 phosphorylates the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine residues (Ser2, Ser5, Ser7), enabling transcription initiation and elongation. Simultaneously, as CAK, it activates cell cycle CDKs (CDK1, CDK2, CDK4/6) through phosphorylation, thereby governing G1/S and G2/M transitions [1] [6]. This dual functionality positions CDK7 as a critical node in maintaining oncogenic transcriptional programs and unchecked proliferation in malignancies. For example, in B-cell acute lymphocytic leukemia (B-ALL), CDK7-mediated phosphorylation of Pol II drives expression of survival genes like MCL1 and BCL2, while its CAK activity sustains cyclin-dependent cell cycle progression [1].
CDK7 is frequently overexpressed or hyperactivated in diverse cancers, correlating with poor prognosis. Key oncogenic mechanisms include:
Table 1: CDK7 Overexpression and Clinical Correlations in Selected Cancers
Cancer Type | CDK7 Expression Level | Clinical Correlation |
---|---|---|
Urothelial Carcinoma | 2–5-fold higher vs. normal | Chemoresistance, stemness enrichment |
Triple-Negative Breast Cancer | Elevated in 80% of cases | Reduced overall survival |
B-ALL | Upregulated in relapsed cases | Impaired apoptosis, metabolic dysregulation |
Early CDK7 inhibitors (e.g., BS-181) were ATP-competitive but lacked selectivity and potency. The breakthrough came with THZ1, a first-in-class covalent inhibitor developed in 2014. Its design exploited a unique cysteine residue (C312) located outside the kinase domain in CDK7, enabling irreversible binding via an acrylamide moiety. This conferred:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7